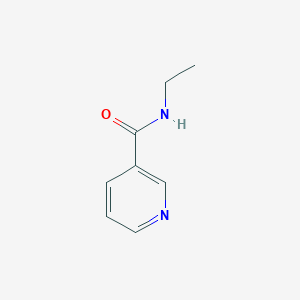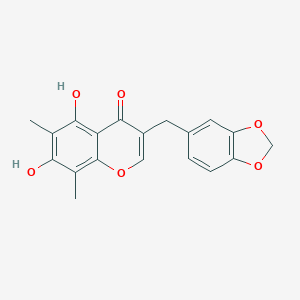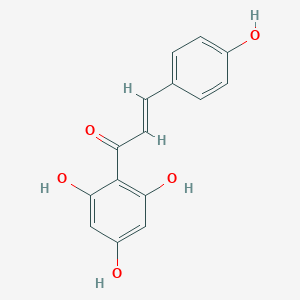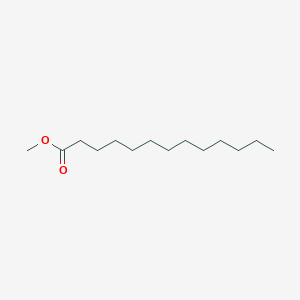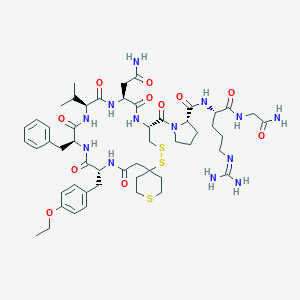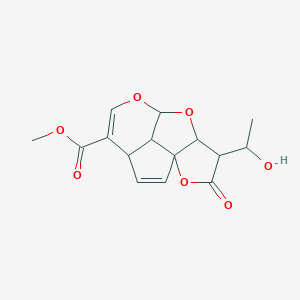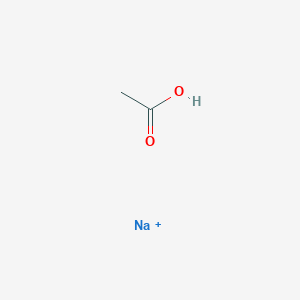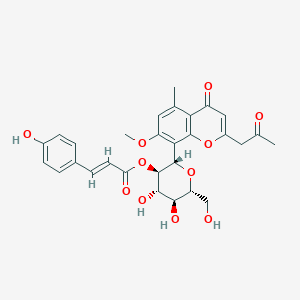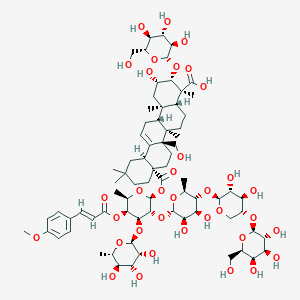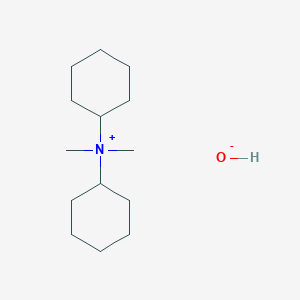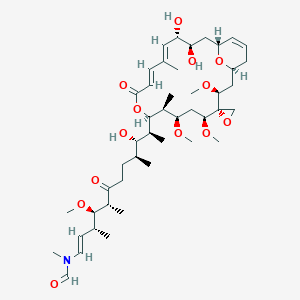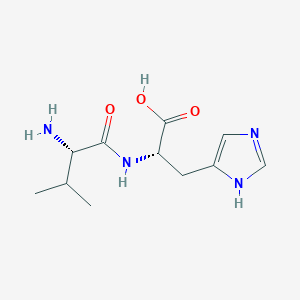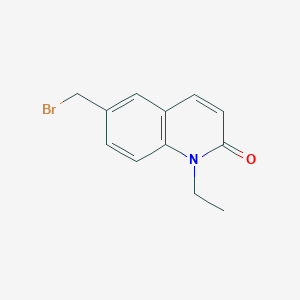
6-(bromomethyl)-1-ethylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(bromomethyl)-1-ethylquinolin-2(1H)-one, also known as BMQ, is a chemical compound that has been widely used in scientific research. It is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been shown to interact with DNA, causing damage and inducing cell death in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. The interaction of 6-(bromomethyl)-1-ethylquinolin-2(1H)-one with DNA has been studied extensively, and it has been shown to form covalent adducts with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and induce DNA damage. 6-(bromomethyl)-1-ethylquinolin-2(1H)-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has several advantages for lab experiments. It is a fluorescent probe that can be used to detect DNA damage, making it a valuable tool for studying DNA repair mechanisms. It is also a photosensitizer that can be used in photodynamic therapy for cancer treatment. However, 6-(bromomethyl)-1-ethylquinolin-2(1H)-one has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 6-(bromomethyl)-1-ethylquinolin-2(1H)-one. One area of research is the development of new synthetic methods for 6-(bromomethyl)-1-ethylquinolin-2(1H)-one that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 6-(bromomethyl)-1-ethylquinolin-2(1H)-one, particularly its interaction with DNA. Additionally, further research is needed to fully understand the potential applications of 6-(bromomethyl)-1-ethylquinolin-2(1H)-one in cancer treatment and other diseases.
Synthesis Methods
6-(bromomethyl)-1-ethylquinolin-2(1H)-one can be synthesized using a variety of methods, including the condensation of 6-chloromethylquinoline with ethyl formate, followed by bromination with N-bromosuccinimide. Another method involves the reaction of 6-chloromethylquinoline with sodium ethoxide, followed by bromination with N-bromosuccinimide. Both methods have been shown to yield 6-(bromomethyl)-1-ethylquinolin-2(1H)-one with high purity and yield.
Scientific Research Applications
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been used extensively in scientific research as a fluorescent probe for the detection of DNA damage. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. 6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been shown to be effective in inducing cell death in cancer cells, making it a promising candidate for cancer treatment.
properties
CAS RN |
133032-63-0 |
|---|---|
Product Name |
6-(bromomethyl)-1-ethylquinolin-2(1H)-one |
Molecular Formula |
C12H12BrNO |
Molecular Weight |
266.13 g/mol |
IUPAC Name |
6-(bromomethyl)-1-ethylquinolin-2-one |
InChI |
InChI=1S/C12H12BrNO/c1-2-14-11-5-3-9(8-13)7-10(11)4-6-12(14)15/h3-7H,2,8H2,1H3 |
InChI Key |
JZYWDBCDQFZYPK-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=CC1=O)C=C(C=C2)CBr |
Canonical SMILES |
CCN1C2=C(C=CC1=O)C=C(C=C2)CBr |
synonyms |
2(1H)-Quinolinone,6-(bromomethyl)-1-ethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
